molecular formula C9H12ClN B104399 2-(4-Chlorophenyl)propan-2-amine CAS No. 17797-11-4

2-(4-Chlorophenyl)propan-2-amine

Cat. No. B104399
CAS RN: 17797-11-4
M. Wt: 169.65 g/mol
InChI Key: JCUUNSQUTQELEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, N-substituted propylamines with antifungal activity were synthesized by replacing the ether group of tetraconazole with secondary or tertiary amino groups, indicating that the introduction of amine functionalities is a common strategy in the synthesis of bioactive compounds . Another paper describes a novel synthetic route for a compound with a central amine nitrogen, which could be relevant to the synthesis of "2-(4-Chlorophenyl)propan-2-amine" . Additionally, the synthesis of Schiff bases from 2-amino-4-(4-chlorophenyl) thiophenes through the Gewald reaction suggests that the chlorophenyl group can be incorporated into various molecular frameworks .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of a triazolopyrimidin-2-amine derivative was solved, showing how molecules form inversion dimers and are packed into layers by π-stacking interactions . Similarly, the molecular structure of a dichlorophenyl-thiazol-2-amine was elucidated by single-crystal X-ray diffraction, providing insights into the distribution of electrostatic potential within the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl compounds is highlighted in several studies. Chlorophenyl chlorothionoformates have been shown to react with tertiary amines to give thiocarbamates and alkyl chlorides, which could be relevant to the reactivity of "2-(4-Chlorophenyl)propan-2-amine" . Electrophilic amination of fluorophenols with diazenes, resulting in the removal of the fluorine atom, demonstrates the potential for substitution reactions at the phenol position .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "2-(4-Chlorophenyl)propan-2-amine" have been studied using various analytical techniques. The FT-IR, NMR, and mass spectral data have been used to characterize the compounds . Additionally, computational methods such as density functional theory (DFT) have been employed to predict vibrational wavenumbers, electronic absorption spectra, and to perform frontier molecular orbital (FMO) analysis . These studies provide a comprehensive understanding of the physical and chemical properties of chlorophenyl and amine-containing compounds.

Scientific Research Applications

Environmental Impact and Degradation

The environmental consequences of contamination by chlorophenols, which share structural similarities with 2-(4-Chlorophenyl)propan-2-amine, have been extensively reviewed. Chlorophenols exert moderate toxic effects on mammalian and aquatic life, with toxicity to fish becoming considerable upon long-term exposure. The persistence of these compounds in the environment can vary, becoming moderate to high depending on environmental conditions, although bioaccumulation is expected to be low. Their strong organoleptic effect is a striking feature (Krijgsheld & Gen, 1986).

Toxicology and Mutagenicity Studies

Research on the toxicology and mutagenicity of chlorophenoxy compounds, like 2,4-dichlorophenoxyacetic acid (a compound related to 2-(4-Chlorophenyl)propan-2-amine), has advanced rapidly. A scientometric review highlights the significant global contributions and trends in this area, indicating a focus on occupational risk, neurotoxicity, and resistance to herbicides (Zuanazzi, Ghisi, & Oliveira, 2020).

Synthesis and Structural Properties

The synthesis and structural properties of novel substituted compounds, exploring the reaction dynamics of chloral with substituted anilines to form a variety of products including 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, have been studied. This research provides insights into the conformation of products and the potential intermediate compounds formed in reactions involving chloral and amines (Issac & Tierney, 1996).

Sorption and Degradation in Environmental Systems

Studies on the sorption of phenoxy herbicides to soil and other materials highlight the environmental behavior of these compounds. The soil–water distribution coefficients and the factors affecting sorption, such as soil organic carbon content and pH, provide insights into the environmental fate of similar compounds. This knowledge is crucial for understanding how 2-(4-Chlorophenyl)propan-2-amine and related compounds may interact with environmental systems and the efficiency of different remediation approaches (Werner, Garratt, & Pigott, 2012).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing hazardous compounds, including amines and azo compounds, through advanced oxidation processes (AOPs) has been reviewed. This review encompasses the degradation efficiencies, reaction mechanisms, and the impact of various process parameters on the treatment outcomes. It provides a comprehensive overview of the potential for using AOPs to degrade compounds structurally related to 2-(4-Chlorophenyl)propan-2-amine, highlighting the effectiveness of ozone and Fenton processes in treating recalcitrant nitrogen-containing compounds (Bhat & Gogate, 2021).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2-(4-chlorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUUNSQUTQELEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452501
Record name 2-(4-chlorophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)propan-2-amine

CAS RN

17797-11-4
Record name 2-(4-chlorophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROPHENYL)-1-METHYLETHYLAMINE
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